molecular formula C6H11Cl2N3O2S B2705208 methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride CAS No. 2416243-17-7

methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride

Cat. No.: B2705208
CAS No.: 2416243-17-7
M. Wt: 260.13
InChI Key: SMDDNGVIELVMKF-UHFFFAOYSA-N
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Description

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an aminomethyl group at position 5 and a methyl acetate moiety at position 2. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.2ClH/c1-11-6(10)2-4-8-9-5(3-7)12-4;;/h2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIABNYZKCLIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(S1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride typically involves the reaction of 5-(aminomethyl)-1,3,4-thiadiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 2-amino-1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that compounds containing this structure can outperform standard antimicrobial agents against various pathogens:

  • Bacterial Infections : Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 25 μg/mL .
  • Fungal Infections : Antifungal activity against strains such as Aspergillus niger has also been observed, with derivatives showing promising results compared to established antifungal drugs .

Anticancer Properties

The cytostatic properties of thiadiazole derivatives have been explored in various studies. For instance:

  • Compounds derived from the 2-amino-1,3,4-thiadiazole scaffold have been linked to anticancer activity. Research has indicated that these compounds can inhibit the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antiparasitic Activity

The compound's potential in treating parasitic infections has been highlighted through studies involving trypanosomiasis:

  • The structural similarities with known antiparasitic agents suggest that methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride could serve as a lead compound for developing new treatments against Trypanosoma cruzi and Trypanosoma brucei, which cause Chagas disease and sleeping sickness respectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,3,4-thiadiazole derivatives for their antibacterial activity. Among them, a derivative of methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate exhibited superior activity against E. coli with an MIC of 15 μg/mL. This highlights the potential of this compound in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines showed that derivatives containing the thiadiazole moiety significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 3: Antiparasitic Potential

Research into the antiparasitic properties revealed that certain thiadiazole derivatives demonstrate activity against drug-resistant strains of Trypanosoma. These findings suggest a pathway for developing safer and more effective treatments for neglected tropical diseases .

Mechanism of Action

The mechanism of action of methyl2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with various biological pathways, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

The following analysis compares methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride with structurally related 1,3,4-thiadiazole derivatives and other heterocycles, focusing on substituents, physicochemical properties, and synthesis methods.

Structural and Functional Group Comparisons
Compound Name (Reference) Core Structure Key Substituents Functional Groups Salt Form
Target Compound 1,3,4-Thiadiazole 5-(Aminomethyl), 2-(methyl acetate) Ester, primary amine Dihydrochloride
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride 1,3,4-Thiadiazole 5-(Aminomethyl), 2-(methanol) Alcohol, primary amine Dihydrochloride
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 1,3,4-Thiadiazole 5-(Benzylthio), 2-(phenoxyacetamide) Thioether, amide Neutral
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetic acids (5a–d) 1,3,4-Thiadiazole 5-(Arylideneamino), disulfide linkage Disulfide, carboxylic acid Neutral (acid form)
3,6-Diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles Fused triazole-thiadiazole Fused triazole ring, aryl groups Triazole, thiadiazole Neutral

Key Observations :

  • The target compound’s ester group (methyl acetate) distinguishes it from analogues with thioethers (e.g., 5h ) or alcohols (e.g., ), impacting lipophilicity and hydrolysis susceptibility.
  • Unlike disulfide-linked derivatives (e.g., 5a–d ), the target lacks redox-sensitive bonds, suggesting greater stability under reducing conditions.
  • The dihydrochloride salt enhances solubility compared to neutral compounds like 5h (melting point 133–135°C, yield 88% ), though the target’s exact solubility data are unavailable.
Functional Group Impact on Properties
  • Aminomethyl Group: Enhances hydrogen-bonding capacity, improving interactions with biological targets compared to non-polar substituents like benzylthio (5h ).
  • Ester vs.
  • Salt Form : The dihydrochloride form likely increases aqueous solubility compared to neutral analogues, facilitating formulation in drug delivery systems.

Biological Activity

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride (CAS No. 2416243-17-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C6_6H9_9N3_3O2_2S
  • Molecular Weight : 205.26 g/mol
  • Purity : ≥95%
  • Physical Form : Powder
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride is primarily attributed to the presence of the thiadiazole moiety, which has been extensively studied for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains and fungi.

  • Antibacterial Activity : Studies have shown that compounds containing the 1,3,4-thiadiazole ring demonstrate higher antibacterial activity compared to standard antibiotics. For instance, one study reported that certain thiadiazole derivatives were effective against E. coli and Streptococcus pyogenes with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics like ofloxacin .
CompoundTarget BacteriaMIC (μg/mL)Reference
Thiadiazole Derivative AE. coli31.25
Thiadiazole Derivative BS. pyogenes31.25
Standard DrugOfloxacin62.5

Antifungal Activity

The antifungal properties of methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride are also notable. Various studies highlight its effectiveness against fungal strains such as Aspergillus niger and Candida albicans.

  • Activity Against Fungi : One derivative exhibited a zone of inhibition against A. niger comparable to that of established antifungal agents .

Case Studies

  • Cytostatic Properties : Research has indicated that derivatives of the 2-amino-1,3,4-thiadiazole class possess cytostatic properties, suggesting potential applications in cancer therapy. The compound may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells .
  • Synergistic Effects : The combination of thiadiazole derivatives with other antimicrobial agents has shown promising results in enhancing efficacy while reducing toxicity levels. This synergistic approach could lead to the development of new therapeutic strategies against resistant strains .

Q & A

Q. What are the established synthetic routes for methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride, and how can reaction conditions be optimized?

The synthesis of thiadiazole derivatives typically involves cyclization reactions using thioureas or hydrazine derivatives. For example, outlines a reflux method with acetic acid and sodium acetate to form thiazole intermediates, which can be adapted for this compound. Key optimization parameters include:

  • Reaction time : Extended reflux (3–5 hours) improves yield but risks decomposition.
  • Solvent choice : Acetic acid is common for cyclization, but DMF/water mixtures may enhance solubility of intermediates.
  • Purification : Recrystallization from DMF/acetic acid (1:1) is effective for isolating crystalline products .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Standard characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm the thiadiazole ring (C-S-C resonance at ~160–170 ppm) and aminomethyl group (~3.0–3.5 ppm).
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated m/z for C7H11Cl2N3O2SC_7H_{11}Cl_2N_3O_2S: 280.0).
  • X-ray crystallography : For definitive structural confirmation, as demonstrated in for analogous oxadiazole-thiophene derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

highlights the ICReDD approach, which integrates quantum chemical calculations and machine learning to predict reaction pathways. For this compound:

  • Reaction path searches : Use density functional theory (DFT) to model cyclization steps and identify transition states.
  • Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets like enzymes or receptors.
  • Feedback loops : Validate computational predictions with experimental data (e.g., substituent effects on antimicrobial activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural analogs : Compare with ’s thiadiazole coordination complexes, where substituents on the thiadiazole ring modulate metal-binding affinity and bioactivity .
  • Metabolic stability : Assess in vitro liver microsomal stability to rule out false negatives due to rapid degradation .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

A tiered SAR approach is recommended:

  • Step 1 : Modify the aminomethyl group (e.g., alkylation or acylation) to alter hydrophobicity.
  • Step 2 : Introduce electron-withdrawing groups (e.g., -NO2_2) at the thiadiazole 5-position to enhance electrophilicity.
  • Step 3 : Use molecular docking to prioritize derivatives targeting specific enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What experimental and computational tools are critical for analyzing reaction mechanisms in thiadiazole synthesis?

  • Kinetic studies : Monitor intermediate formation via in situ IR or HPLC ().
  • Isotopic labeling : 15^{15}N-labeled hydrazines can trace nitrogen incorporation into the thiadiazole ring.
  • Computational modeling : Transition state analysis using Gaussian or ORCA software to identify rate-limiting steps .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final hydrochlorination step?

Common issues and solutions include:

  • Byproduct formation : Use excess HCl gas in anhydrous ethanol to minimize oxazoline byproducts.
  • Solvent selection : Replace water with methanol to improve solubility of the hydrochloride salt.
  • Purity checks : TLC (silica gel, CH2_2Cl2_2:MeOH 9:1) to confirm absence of unreacted amine .

Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Crystallization screens : High-throughput screening (e.g., Crystal16) to identify conditions for stable polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.